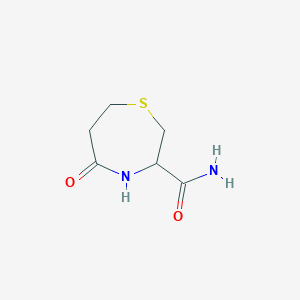
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN and a molecular weight of 131.6 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by the presence of a cyclopropane ring and a prop-2-yn-1-yl group attached to an amine, forming a hydrochloride salt.
Méthodes De Préparation
The synthesis of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amine with cyclopropane derivatives. One common method includes the reaction of N-(prop-2-yn-1-yl)amine with cyclopropanecarboxylic acid in the presence of a dehydrating agent, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Des Réactions Chimiques
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ether, dry conditions, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential pharmacological properties and its role in drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species like singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s chemical and biological effects.
Comparaison Avec Des Composés Similaires
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)cyclopropanamine: The non-hydrochloride form of the compound, which lacks the hydrochloride salt.
Cyclopropanamine derivatives: Compounds with similar cyclopropane structures but different substituents.
Propargylamines: Compounds containing the prop-2-yn-1-yl group attached to various amine structures.
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and prop-2-yn-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-prop-2-ynylcyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWHXYDCHUQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-phenyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2754499.png)
![6-methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2754501.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2754502.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/new.no-structure.jpg)
![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)


![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)


